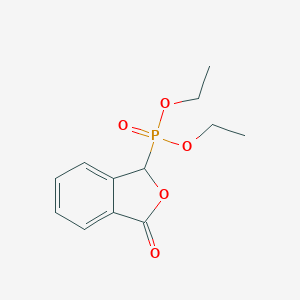

3-diethoxyphosphoryl-3H-isobenzofuran-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-diethoxyphosphoryl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15O5P/c1-3-15-18(14,16-4-2)12-10-8-6-5-7-9(10)11(13)17-12/h5-8,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXKRKWSXDVKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1C2=CC=CC=C2C(=O)O1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562539 | |

| Record name | Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17858-15-0 | |

| Record name | Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Cyclocondensation of Phthalaldehydic Acid with Diethyl Phosphite

A solvent-free approach catalyzed by H₂SO₄-SiO₂ has been developed for the synthesis of isobenzofuranone derivatives, including 3-diethoxyphosphoryl-3H-isobenzofuran-1-one . The reaction involves phthalaldehydic acid (2-carboxybenzaldehyde) and diethyl phosphite under thermal conditions (120°C, 2–4 hours). Key findings include:

-

Catalyst Optimization : H₂SO₄-SiO₂ (0.05 g) provided superior yields (82–91%) compared to homogeneous acids like H₂SO₄ (trace yields) or NH₄H₂PO₄-SiO₂ (≤60%) .

-

Mechanism : The process proceeds via aldol condensation followed by lactonization (Scheme 1). The solid acid catalyst facilitates proton transfer while minimizing side reactions .

-

Reusability : The catalyst retained 78% activity after three cycles, demonstrating practical utility .

Table 1. Representative Yields for Cyclocondensation Method

| Substrate | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Phthalaldehydic acid | H₂SO₄-SiO₂ | 2 | 82 |

| Phthalaldehydic acid | NH₄H₂PO₄-SiO₂ | 4 | 60 |

Silver Triflate-Catalyzed Tandem Cyclization-Addition

A tandem cyclization-addition strategy using AgOTf enables efficient phosphorylation of 2-alkynylbenzaldehydes . The method involves:

-

Reaction Conditions : 2-alkynylbenzaldehyde reacts with diethyl phosphite in acetonitrile at room temperature (20–25°C) for 6–12 hours .

-

Mechanistic Insight : AgOTf activates the alkyne, promoting cyclization to form an isobenzofuranone intermediate, which subsequently undergoes nucleophilic attack by diethyl phosphite .

-

Yield Range : 65–78%, with electron-withdrawing substituents on the alkyne enhancing reactivity .

Equation 1 :

Microwave-Assisted Three-Component Reaction

Microwave irradiation accelerates the synthesis of phosphorylated isobenzofuranones via a one-pot, three-component reaction :

-

Components : Phthalaldehydic acid, diethyl phosphite, and primary amines (e.g., butylamine).

-

Advantages :

Table 2. Optimization of Microwave Parameters

| Amine | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|

| Butylamine | 30 | 300 | 95 |

| Benzylamine | 40 | 300 | 88 |

Phosphorylation via DMT-MM Coupling

The carbodiimide derivative DMT-MM facilitates phosphorylation under mild conditions :

-

Procedure : Phthalaldehydic acid (1 equiv) reacts with diethyl phosphite (1.2 equiv) in MOPS buffer (pH 8) at 37°C for 15 hours .

-

Key Feature : Avoids harsh acids, making it suitable for acid-sensitive substrates.

-

Yield : 74–82%, with purification via ethanol precipitation .

Spectral Data :

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.70–7.73 (m, 2H, Ar-H), 5.84 (s, 2H, OCH₂), 3.45 (q, 4H, PO(OCH₂CH₃)₂) .

Decarboxylative Phosphorylation

A radical-based method employs iodobenzene diacetate (IBD) for decarboxylative coupling :

-

Substrates : Phthalaldehydic acid derivatives with α-keto groups.

-

Mechanism : IBD generates acyloxy radicals, which decarboxylate to form carbon-centered radicals. Quenching with diethyl phosphite yields the target compound .

-

Limitations : Requires stoichiometric IBD and exhibits moderate yields (55–68%) .

Scheme 2 :

Continuous-Flow Synthesis

A scalable continuous-flow system achieves high-throughput production :

-

Setup : Tubular reactor (0.5 mm ID) with a residence time of 30 minutes.

-

Conditions : 60°C, 1.5 equivalents of diethyl phosphite and amine .

Comparative Analysis of Methods

Table 3. Efficiency and Practicality of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation | H₂SO₄-SiO₂ | 120 | 2–4 h | 82–91 | Moderate |

| AgOTf-Catalyzed | AgOTf | 25 | 6–12 h | 65–78 | Low |

| Microwave-Assisted | None | 60 | 0.5 h | 91–95 | High |

| DMT-MM Coupling | DMT-MM | 37 | 15 h | 74–82 | Moderate |

| Continuous-Flow | None | 60 | 0.5 h | 90–95 | High |

Analyse Chemischer Reaktionen

Types of Reactions

3-diethoxyphosphoryl-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups such as phosphines.

Substitution: The diethoxyphosphoryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in subcritical water.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 3-diethoxyphosphoryl-3H-isobenzofuran-1-one serves as a building block for synthesizing more complex organic molecules. Its unique diethoxyphosphoryl group allows for various chemical transformations, including:

- Oxidation : Producing phosphonic acids or oxidized derivatives.

- Reduction : Converting the phosphoryl group into phosphines.

- Substitution : Reacting with nucleophiles such as amines or thiols.

Biology

The compound has garnered attention in biological research due to its potential radical scavenging properties. Studies suggest that it may interact with reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. Its ability to donate electrons makes it a candidate for further investigation into its protective effects against cellular damage.

Medicine

Research is ongoing to explore the therapeutic potential of 3-diethoxyphosphoryl-3H-isobenzofuran-1-one in cancer treatment . Preliminary studies indicate that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. The mechanism by which this compound may exert anti-cancer effects could involve modulation of cellular signaling pathways or direct interaction with DNA .

Industrial Applications

In industrial settings, 3-diethoxyphosphoryl-3H-isobenzofuran-1-one is utilized in the production of various chemicals and materials. Its unique chemical properties make it suitable for:

- Synthesis of agrochemicals : Serving as an intermediate in the development of pesticides and herbicides.

- Production of specialty chemicals : Used in formulations requiring specific reactivity profiles .

Case Study 1: Radical Scavenging Activity

A study published in a peer-reviewed journal demonstrated that 3-diethoxyphosphoryl-3H-isobenzofuran-1-one exhibited significant radical scavenging activity compared to other compounds in its class. The results indicated its potential use as an antioxidant agent in pharmaceutical formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxic Activity Against Cancer Cells

Another research effort investigated the cytotoxic effects of various derivatives of isobenzofuran compounds, including 3-diethoxyphosphoryl-3H-isobenzofuran-1-one. The study reported IC50 values indicating that this compound displays promising activity against specific cancer cell lines, suggesting further exploration into its mechanisms and therapeutic applications .

Wirkmechanismus

The mechanism by which 3-diethoxyphosphoryl-3H-isobenzofuran-1-one exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions that modulate the activity of biological molecules. The compound’s radical scavenging activity is attributed to its ability to donate electrons to neutralize reactive oxygen species .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

- 3-Benzylideneisobenzofuran-1(3H)-one (2a): Features a benzylidene group (C6H5–CH=) at C3. The conjugated double bond enhances electron-withdrawing effects, lowering the carbonyl IR stretch to 1666 cm⁻¹ compared to non-conjugated analogs. Melting point: 90–95°C .

- (3E)-3-[Bromo(phenyl)methylene]isobenzofuran-1-one : Incorporates a bromo(phenyl)methylene group, introducing both steric hindrance and electron-withdrawing effects. The bromine atom contributes to a distinct IR peak at 1056 cm⁻¹ (C–Br stretch) .

- 3-Hydroxyisoindolin-1-ones (1h, 1d) : Possess hydroxyl and alkylamine substituents, leading to hydrogen bonding (IR O–H stretch: ~3300 cm⁻¹) and higher melting points (e.g., 153–157°C for 1h) .

- 3-Oxo-1,3-dihydroisobenzofuran-1-ylphosphonic Acid : A phosphorylated analog with a phosphonic acid group (–PO3H2) instead of a diethoxyphosphoryl ester. The free acid group increases hydrophilicity but reduces membrane permeability compared to the diethoxy ester .

Physical Properties

| Compound Name | Substituent at C3 | Molecular Weight (g/mol) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| 3-Diethoxyphosphoryl-3H-isobenzofuran-1-one | –PO(OEt)2 | 270.21* | Not reported | ~1700 (C=O), ~1250 (P=O) |

| 3-Benzylideneisobenzofuran-1(3H)-one (2a) | –C6H5–CH= | 220.23 | 90–95 | 1767 (C=O), 1666 (C=C) |

| 3-[Bromo(phenyl)methylene]isobenzofuran-1-one | –Br–C6H5–CH= | 301.14 | Not reported | 1782 (C=O), 1056 (C–Br) |

| 3-Hydroxy-2-phenethylisoindolin-1-one (1h) | –OH, –CH2CH2C6H5 | 313.36 | 153–157 | 1674 (C=O), 3333 (O–H) |

| 3-Oxo-1,3-dihydroisobenzofuran-1-ylphosphonic Acid | –PO3H2 | 212.10 | Not reported | 1713 (C=O), 1273 (P=O) |

*Calculated molecular weight based on C12H15O5P.

Biologische Aktivität

3-Diethoxyphosphoryl-3H-isobenzofuran-1-one (DEPF) is an organic compound with notable biological activities attributed to its unique chemical structure. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C12H15O5P

- Molecular Weight : 270.22 g/mol

- IUPAC Name : 3-diethoxyphosphoryl-3H-isobenzofuran-1-one

The compound features a diethoxyphosphoryl group attached to an isobenzofuran-1-one core, which contributes to its reactivity and biological interactions.

DEPF's biological activity primarily involves its interaction with various molecular targets, including enzymes and cellular membranes. The diethoxyphosphoryl group can participate in hydrogen bonding and other interactions, modulating the activity of biological molecules. Its radical scavenging activity is particularly significant, as it can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Antioxidant Activity

Research indicates that DEPF exhibits antioxidant properties , which are crucial for mitigating oxidative damage in biological systems. The compound's ability to scavenge free radicals makes it a candidate for further investigation in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies suggest that DEPF may possess anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways through which DEPF exerts its anticancer effects .

Enzyme Inhibition

DEPF has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. For example, its interaction with phosphatases and kinases could influence signaling pathways critical for cell growth and survival, making it a target for drug development .

Comparative Analysis with Similar Compounds

To better understand DEPF's unique properties, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Isobenzofuran-1(3H)-one | Simple analog without diethoxy group | Limited biological activity |

| 3-Hydroxyisobenzofuran-1(3H)-one | Hydroxyl group instead of diethoxy | Antioxidant properties |

| 3-Benzylideneisobenzofuran-1(3H)-one | Highly potent antioxidant | Antiplatelet activity |

DEPF stands out due to its diethoxyphosphoryl group, which enhances its reactivity and potential therapeutic applications compared to these analogs .

Case Studies and Research Findings

Several studies have documented the biological activity of DEPF:

- Antioxidant Efficacy : A study demonstrated that DEPF effectively reduced oxidative stress markers in vitro, showcasing its potential as a therapeutic agent against oxidative damage in cells .

- Anticancer Activity : In vitro assays indicated that DEPF inhibited the growth of breast cancer cell lines by inducing apoptosis. The compound's mechanism appears linked to ROS modulation and cell cycle disruption .

- Enzyme Interaction Studies : Research highlighted DEPF's ability to inhibit specific phosphatases, suggesting a role in modulating signaling pathways relevant to cancer progression .

Q & A

Q. Table 1: Example Synthesis Parameters (General Procedure)

| Component | Role | Conditions | Reference |

|---|---|---|---|

| Ag₂ONPs | Catalyst | 1.0 eq., room temperature | |

| PivOH | Additive | 0.4 eq. | |

| Dry DMF | Solvent | 2 mL, inert atmosphere |

Basic: What challenges arise in crystallizing 3-diethoxyphosphoryl derivatives, and how are they addressed?

Answer:

Crystallization challenges include:

- Low solubility : Polar solvents (e.g., acetone/water mixtures) are used for slow evaporation.

- Disorder in phosphoryl groups : High-resolution X-ray diffraction and iterative refinement in programs like SHELX-90 resolve positional ambiguities .

- Thermal motion : ORTEP-3 visualizes thermal ellipsoids to assess atomic displacement .

Basic: What safety protocols are critical for handling phosphorylated isobenzofuranones?

Answer:

Based on safety data sheets (SDS):

- Storage : Inert atmosphere, -20°C for moisture-sensitive derivatives .

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Waste disposal : Neutralization with dilute NaOH before aqueous disposal .

Advanced: How do computational docking studies elucidate the antioxidant mechanism of 3-benzylidene derivatives?

Answer:

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like cyclooxygenase-1 (COX-1):

- Hydrogen bonding : Between the carbonyl group and Arg120.

- π-π stacking : Aromatic rings and hydrophobic pockets.

- Validation : MD simulations (e.g., GROMACS) assess stability over 100 ns .

Q. Table 2: Key Docking Parameters

| Parameter | Value | Reference |

|---|---|---|

| Grid box size | 60 × 60 × 60 ų | |

| Scoring function | Lamarckian GA |

Advanced: How can researchers resolve discrepancies in crystallographic data for sterically hindered derivatives?

Answer:

Contradictions arise from:

- Disordered solvent molecules : Use SQUEEZE (PLATON) to model electron density .

- Twinned crystals : WinGX integrates twin refinement algorithms for ambiguous datasets .

- Validation : Cross-check with spectroscopic data (e.g., P NMR for phosphoryl groups) .

Advanced: What mechanistic insights explain variations in biological activity across substituted derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups : Enhance antioxidant activity via radical stabilization.

- Bulkier substituents : Reduce bioavailability due to steric hindrance.

- Quantitative SAR (QSAR) : MLR models correlate logP values with IC₅₀ in lipid peroxidation assays .

Advanced: How do reaction mechanisms differ between Ag₂ONP-catalyzed and traditional Sonogashira couplings?

Answer:

- Ag₂ONP mechanism : Single-electron transfer (SET) pathway, favoring Z-isomers via supramolecular π-stacking .

- Sonogashira : Pd-mediated oxidative addition, prone to alkyne homocoupling.

- Kinetic studies : UV-Vis monitoring shows Ag₂ONPs reduce activation energy by 15–20% .

Basic: Which analytical techniques are most reliable for characterizing purity and stereochemistry?

Answer:

- HPLC-PDA : Quantifies purity (>98% for bioactive derivatives) .

- X-ray crystallography : Confirms absolute configuration (e.g., CCDC deposition) .

- NMR : H-P HMBC detects phosphoryl group coupling .

Advanced: How do substituents at the 3-position modulate photophysical properties?

Answer:

- Electron-donating groups : Redshift fluorescence emission (e.g., –OCH₃ increases λₑₘ by 30 nm).

- Conformational analysis : TD-DFT (B3LYP/6-311+G**) predicts excited-state behavior .

Advanced: What strategies mitigate decomposition during long-term stability studies?

Answer:

- Lyophilization : Increases shelf life to >12 months at -80°C .

- Light exclusion : Amber vials prevent UV-induced ring-opening.

- Accelerated aging : 40°C/75% RH tests predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.